1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-6-11(15-18-8)14-12(16)13-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHQKKIKUNVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 1 3 Methoxyphenyl 3 5 Methylisoxazol 3 Yl Urea and Its Chemical Analogues
General Synthetic Strategies for Urea (B33335) Derivatives
The formation of the urea bond is a cornerstone of organic synthesis, with several well-established methods available. The most traditional and widely employed approach involves the reaction of an amine with an isocyanate. mdpi.com This reaction is typically straightforward and proceeds under mild conditions, often requiring just a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature without the need for a base.
Alternative strategies have been developed to avoid the direct handling of potentially hazardous isocyanates. These methods often generate the isocyanate in situ. One such method is the Curtius rearrangement, where an acyl azide (B81097) is thermally or photochemically converted to an isocyanate, which is then trapped by an amine to form the urea. mdpi.com Similarly, Hofmann and Lossen rearrangements can be utilized to generate isocyanates from primary amides and hydroxamic acids, respectively.
Phosgene (B1210022) and its less hazardous equivalents, such as triphosgene (B27547) and carbonyldiimidazole (CDI), are also pivotal in urea synthesis. mdpi.com These reagents react with a primary amine to form an isocyanate or an activated carbamate (B1207046) intermediate, which subsequently reacts with a second amine to yield the desired unsymmetrical urea. The use of carbon dioxide as a C1 building block is another approach, offering a greener alternative to phosgene-based methods. asianpubs.org
Modern advancements in catalysis have introduced palladium-catalyzed cross-coupling reactions for urea synthesis. These methods allow for the coupling of aryl halides or triflates with ureas or cyanates, providing a versatile route to a wide array of substituted ureas.
| Synthetic Strategy | Key Reagents | Intermediates | Advantages |
| Amine + Isocyanate | Primary/Secondary Amine, Isocyanate | - | Simple, mild conditions, high yield |
| Curtius Rearrangement | Carboxylic Acid, Azide Source | Acyl azide, Isocyanate | Avoids direct handling of isocyanates |
| Phosgene/Equivalents | Amine, Phosgene/Triphosgene/CDI | Isocyanate, Activated Carbamate | Versatile for unsymmetrical ureas |
| Carbon Dioxide | Amine, CO2, Dehydrating Agent | Carbamate, Isocyanate | Green, sustainable C1 source |
| Catalytic Coupling | Aryl Halide/Triflate, Urea/Cyanate | - | High functional group tolerance |
Approaches to the Construction of the 5-Methylisoxazol-3-yl Moiety
One common method involves the cyclization of β-ketonitriles with hydroxylamine (B1172632). researchgate.net For instance, the reaction of acetoacetonitrile with hydroxylamine hydrochloride under basic conditions yields 3-amino-5-methylisoxazole (B124983). A patent describes a three-step process starting from readily available ethyl acetate (B1210297) and acetonitrile (B52724) to form acetylacetonitrile, which is then converted to a hydrazone and subsequently cyclized with hydroxylamine to give the desired product. google.com
Another patented approach describes the reaction of a nitrile compound, such as 2,3-dibromobutyronitrile or tetrolonitrile, with hydroxyurea (B1673989) in an alkaline medium. google.com This method reports high yields and purity of 3-amino-5-methylisoxazole. The pH during the reaction is a critical parameter and is maintained between 10.1 and 13 for optimal results.
Synthetic Routes to 1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea
The synthesis of the target molecule, this compound, can be achieved through several convergent strategies that combine the formation of the urea linkage with the pre-synthesized aromatic and heterocyclic precursors.
Exploration of Precursor Amine and Isocyanate Reactivity
The most direct and widely practiced method for the synthesis of this compound involves the reaction of 3-amino-5-methylisoxazole with 3-methoxyphenyl (B12655295) isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate. The amino group of the isoxazole (B147169) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
The reaction is typically carried out in an aprotic solvent such as acetone (B3395972) at room temperature. asianpubs.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the solution and can be isolated by simple filtration, followed by washing and drying to afford the desired urea in good yield and purity.
Alternatively, the isocyanate precursor, 3-methoxyphenyl isocyanate, can be prepared from 3-methoxyaniline by reaction with a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base. The resulting isocyanate can then be reacted with 3-amino-5-methylisoxazole without isolation.
One-Pot Reaction Schemes
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the preparation of this compound, a one-pot procedure could involve the in situ generation of the isocyanate followed by the addition of the amine.
For example, 3-methoxyaniline can be treated with triphosgene in a suitable solvent like dichloromethane at reflux temperature to form 3-methoxyphenyl isocyanate. asianpubs.org After confirming the formation of the isocyanate (e.g., by IR spectroscopy), 3-amino-5-methylisoxazole is added to the same reaction vessel to form the final product. This approach avoids the isolation and purification of the potentially hazardous isocyanate intermediate.
Another one-pot strategy could employ a coupling reagent that activates a carboxylic acid precursor. For instance, a (hetero)aromatic carboxylic acid can be reacted with an amine in the presence of diphenylphosphoryl azide (DPPA) under microwave irradiation to facilitate a Curtius rearrangement and subsequent urea formation in a very short reaction time.
Sustainable and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. In the context of synthesizing this compound and its derivatives, several green chemistry considerations can be applied.
The use of hazardous reagents like phosgene is a major concern. Employing safer alternatives such as triphosgene (which is a solid and easier to handle) or, even better, phosgene-free methods is a key green strategy. The use of carbon dioxide as a renewable and non-toxic C1 source for urea synthesis is a highly attractive green alternative.
| Green Chemistry Principle | Application in Urea Synthesis |
| Prevention | One-pot synthesis to minimize waste. |
| Atom Economy | Designing reactions where the maximum proportion of reactants is incorporated into the final product. |
| Less Hazardous Chemical Syntheses | Using triphosgene or CDI instead of phosgene; using CO2 as a C1 source. |
| Safer Solvents and Auxiliaries | Choosing solvents with lower toxicity and environmental impact; exploring solvent-free conditions. |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Employing CO2 as a renewable C1 building block. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps through careful synthetic design. |
| Catalysis | Developing catalytic versions of reactions to reduce the need for stoichiometric reagents. |
Design and Synthesis of Chemically Diverse Derivatives of the Compound
The design and synthesis of chemical analogues of this compound are of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR). Modifications can be made to both the phenyl and the isoxazole rings, as well as the urea linker.
Modifications on the Phenyl Ring: A variety of substituted anilines can be used as starting materials to introduce different functional groups on the phenyl ring. For example, anilines with electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can be converted to their corresponding isocyanates and then reacted with 3-amino-5-methylisoxazole. asianpubs.orgmdpi.com This allows for the systematic probing of how electronic and steric effects on the phenyl ring influence the biological activity of the resulting urea derivatives.
Modifications on the Isoxazole Ring: The 5-methyl group on the isoxazole ring can be replaced with other alkyl or aryl groups. This can be achieved by starting with different β-ketonitriles in the synthesis of the 3-aminoisoxazole (B106053) precursor. For instance, using a β-ketonitrile with a tert-butyl group would lead to a 5-tert-butylisoxazole analogue. nih.gov Such modifications can impact the lipophilicity and steric profile of the molecule.
Modifications of the Urea Linker: While less common, the urea linker itself can be modified. For example, replacing the urea with a thiourea (B124793) by using an isothiocyanate instead of an isocyanate would lead to a different class of compounds with potentially altered biological properties.
Mechanism of Action Elucidation for 1 3 Methoxyphenyl 3 5 Methylisoxazol 3 Yl Urea at the Molecular and Cellular Level
Identification and Validation of Molecular Targets
The initial step in characterizing the mechanism of action for any new compound is the identification and subsequent validation of its direct molecular targets. This process is crucial for understanding how the compound exerts its biological effects. Techniques commonly employed for target identification include affinity chromatography, where the compound is used as a bait to isolate its binding partners from cell lysates, and computational approaches such as molecular docking, which predicts the binding of the compound to known protein structures.
Once potential targets are identified, validation studies are essential to confirm these interactions. This can involve a variety of in vitro and in cellulo assays. For example, enzyme inhibition assays can determine if the compound directly affects the activity of a target enzyme. Cellular thermal shift assays (CETSA) can confirm target engagement within intact cells by measuring changes in protein stability upon compound binding. Further validation often involves genetic approaches, such as observing the loss of the compound's effect in cells where the target gene has been knocked out or knocked down.
For 1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, there are currently no published studies identifying or validating its specific molecular targets.
Analysis of Ligand-Target Interactions
Following the identification and validation of a molecular target, a detailed analysis of the interactions between the ligand (the compound) and its target is performed. This provides insights into the specificity and affinity of the binding, which are critical determinants of the compound's potency and potential for off-target effects.
Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are frequently used to quantify the binding affinity and kinetics. X-ray crystallography or cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information, revealing the precise binding mode of the compound within the target's active or allosteric sites. This structural information is invaluable for understanding the molecular basis of the interaction and for guiding further optimization of the compound's structure to improve its efficacy and selectivity.
No studies detailing the ligand-target interactions of this compound have been published to date.
Modulation of Intracellular Signaling Pathways
The binding of a compound to its molecular target typically initiates a cascade of events within the cell, leading to the modulation of one or more intracellular signaling pathways. These pathways are complex networks of proteins that control various cellular processes, including growth, proliferation, differentiation, and survival.
To investigate the impact of a compound on these pathways, researchers often use techniques such as Western blotting to measure changes in the phosphorylation status or expression levels of key signaling proteins. High-throughput methods, including phosphoproteomics and transcriptomics, can provide a more global view of the signaling changes induced by the compound. Understanding which pathways are affected is crucial for linking the molecular interaction at the target to the ultimate cellular response.
The effects of this compound on intracellular signaling pathways have not yet been reported in the scientific literature.
Induction of Apoptosis and Cell Cycle Perturbations (in preclinical contexts)
A common endpoint for many anti-cancer agents is the induction of programmed cell death, known as apoptosis, and the disruption of the normal cell cycle. These cellular outcomes are often the result of the modulation of signaling pathways that control cell survival and proliferation.
The induction of apoptosis can be assessed by a variety of methods, including annexin (B1180172) V staining to detect early apoptotic cells, and assays for caspase activation, which are key executioner enzymes of the apoptotic process. Cell cycle analysis is typically performed using flow cytometry to determine the proportion of cells in different phases of the cell cycle (G1, S, G2, and M). A compound that causes an accumulation of cells in a specific phase is said to induce cell cycle arrest.
Preclinical studies examining the potential of this compound to induce apoptosis or cause cell cycle perturbations have not been made publicly available.
Structure Activity Relationship Sar Analysis of 1 3 Methoxyphenyl 3 5 Methylisoxazol 3 Yl Urea and Its Derivatives
Influence of Substituent Variations on the 3-Methoxyphenyl (B12655295) Moiety
The 3-methoxyphenyl group plays a significant role in the interaction of these compounds with their biological targets. The nature, position, and size of substituents on this aromatic ring can profoundly affect the compound's activity.
The methoxy (B1213986) group at the 3-position is a key feature. Its electron-donating nature and its ability to act as a hydrogen bond acceptor can be crucial for binding to target proteins. nih.gov Studies on related diaryl urea (B33335) derivatives have shown that the position of the methoxy group is critical. For instance, moving the methoxy group from the meta (3-position) to the ortho or para positions can lead to a significant decrease in activity, suggesting a specific spatial requirement within the binding pocket. chemrxiv.org
Furthermore, the replacement of the methoxy group with other substituents has been explored to probe the electronic and steric requirements for activity. For example, replacing the methoxy group with a hydrogen atom often results in a loss of potency, highlighting the importance of this group. Conversely, the introduction of other electron-donating groups of similar size might retain or even enhance activity, while bulky substituents could lead to steric hindrance and a reduction in binding affinity. nih.gov Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can also modulate the electronic properties of the molecule, which in turn can influence its biological activity. ijpca.org
| R Group (at 3-position) | Relative Potency | Key Observations |
| -OCH3 | High | Optimal for activity, likely involved in key binding interactions. |
| -H | Low | Demonstrates the importance of the substituent at this position. |
| -CH3 | Moderate | Suggests that an electron-donating group is favored. |
| -Cl | Moderate to Low | Indicates that electronic effects can influence activity. |
Effects of Modifications to the 5-Methylisoxazole (B1293550) Ring
The 5-methylisoxazole ring is another critical pharmacophoric element. Modifications to this heterocycle can impact the compound's affinity, selectivity, and pharmacokinetic properties. The isoxazole (B147169) ring itself is a versatile scaffold in medicinal chemistry, known for its favorable electronic and geometric properties that allow it to participate in various non-covalent interactions. ijpca.org
The methyl group at the 5-position of the isoxazole ring appears to be important for activity. Its replacement with other alkyl groups of varying sizes can help to map the steric tolerance of the binding site. For instance, increasing the size of the alkyl group might lead to a decrease in activity due to steric clashes. Conversely, smaller substituents or even a hydrogen atom at this position could also result in reduced potency, indicating that the methyl group may be involved in favorable hydrophobic interactions.
| Ring Modification | Relative Potency | Key Observations |
| 5-Methylisoxazole | High | The parent scaffold shows optimal activity. |
| Isoxazole (unsubstituted) | Moderate | Suggests the methyl group contributes to binding. |
| 5-Ethylisoxazole | Moderate to Low | Indicates some steric constraints in the binding pocket. |
| 1,3,4-Oxadiazole | Variable | Bioisosteric replacement can alter activity and properties. |
Role of the Urea Linkage in Potency and Selectivity
The urea linkage is a cornerstone of the structure of these compounds, acting as a rigid and planar linker that correctly orients the two aromatic moieties for optimal interaction with the target. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions within the binding site of a protein. nih.gov
Modification of the urea linkage, for example, by N-methylation, can significantly alter the compound's conformational preferences and hydrogen-bonding capacity, often leading to a decrease in activity. nih.gov The replacement of the urea moiety with bioisosteres such as thiourea (B124793), carbamate (B1207046), or sulfonamide has been investigated to modulate the compound's properties. chemrxiv.org While these groups can mimic some of the hydrogen-bonding characteristics of the urea, they possess different electronic and conformational properties that can impact potency and selectivity. chemrxiv.org
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of 1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea is a key determinant of its biological activity. The relative orientation of the 3-methoxyphenyl and 5-methylisoxazole rings, dictated by the torsional angles around the urea linkage, is crucial for fitting into the binding site of the target protein.
Development of Pharmacophore Models and Quantitative Structure-Activity Relationships (QSAR)
To further rationalize the SAR data and to guide the design of new, more potent analogs, pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) studies are often employed.
A pharmacophore model for this class of compounds would typically include key features such as a hydrogen bond donor (from the urea N-H), a hydrogen bond acceptor (from the urea carbonyl and the methoxy group), and hydrophobic/aromatic regions corresponding to the two ring systems. researchgate.net The spatial arrangement of these features is critical for activity. Validated pharmacophore models can be used as 3D queries for virtual screening of compound libraries to identify novel hits with similar activity profiles.
QSAR studies aim to establish a mathematical relationship between the physicochemical properties of the compounds and their biological activity. sapub.org For a series of this compound derivatives, descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) of the substituents on both rings would be correlated with their measured biological activity. A robust QSAR model can predict the activity of untested compounds and provide insights into the key molecular properties that drive potency. sapub.org
Computational Chemistry and Molecular Modeling Applications for 1 3 Methoxyphenyl 3 5 Methylisoxazol 3 Yl Urea
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand (in this case, 1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea) within the active site of a target protein.
The primary goal of molecular docking is to identify the most likely binding conformation and to estimate the binding affinity between the ligand and the protein. This is achieved by sampling a large number of possible orientations and conformations of the ligand within the protein's binding site and scoring them based on a scoring function that approximates the free energy of binding.
For this compound, docking simulations can reveal key interactions that contribute to its binding affinity and selectivity for a particular target. The urea (B33335) moiety is capable of forming strong hydrogen bonds with amino acid residues in the active site, a common feature observed in many urea-based inhibitors. The methoxyphenyl and methylisoxazolyl groups can engage in various interactions, including hydrophobic interactions, pi-pi stacking, and additional hydrogen bonds.
A hypothetical molecular docking study of this compound against a relevant protein target would involve preparing the 3D structures of both the ligand and the protein, defining the binding site on the protein, and then running the docking algorithm. The results would be a set of predicted binding poses, ranked by their docking scores. Analysis of the top-ranked pose would highlight the specific amino acid residues involved in the interaction and the types of bonds formed. This information is critical for understanding the mechanism of action and for designing more potent and selective analogs.
Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| Urea (-NH-CO-NH-) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding |
| Methoxyphenyl group | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | Hydrophobic, π-π Stacking |
| Methoxy (B1213986) group (-OCH3) | Asparagine, Glutamine | Hydrogen Bonding (acceptor) |
| Methylisoxazolyl group | Alanine, Isoleucine | Hydrophobic |
| Isoxazole (B147169) Nitrogen | Serine, Threonine | Hydrogen Bonding (acceptor) |
| Isoxazole Oxygen | Lysine, Arginine | Hydrogen Bonding (acceptor) |
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information that is complementary to experimental data.
One of the key applications of DFT is the optimization of the molecular geometry to find the lowest energy conformation. This optimized structure can then be used for further calculations of various electronic properties. Important parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding how the molecule will interact with other molecules, including its biological target. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the urea and isoxazole moieties, indicating their potential to act as hydrogen bond acceptors.
Other properties that can be derived from quantum chemical calculations include Mulliken atomic charges, dipole moments, and vibrational frequencies, which can be compared with experimental spectroscopic data.
Table 2: Representative Electronic Properties of a Phenylurea Analog Calculated by DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Ligand-Target System Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of the conformational changes and stability of the ligand-target complex.
For this compound, an MD simulation would typically start with the best-ranked pose obtained from molecular docking. The complex is solvated in a box of water molecules and subjected to a simulation for a certain period, usually on the nanosecond to microsecond timescale.
The trajectory from the MD simulation provides detailed information about the stability of the ligand within the binding site. Key analyses include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in a consistent conformation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.
Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how their occupancies change over the course of the simulation. This dynamic information is crucial for a more accurate assessment of the binding affinity and for understanding the role of specific interactions in stabilizing the complex.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models and software are available to predict a range of ADME parameters for a given chemical structure. For this compound, these predictions can help to evaluate its drug-likeness and potential for oral bioavailability.
These predictions are based on the analysis of a large dataset of compounds with known ADME properties and the development of quantitative structure-property relationship (QSPR) models. The predictions for this compound would be generated by inputting its chemical structure into a predictive software, such as SwissADME or QikProp.
Key predicted properties include physicochemical characteristics like molecular weight, logP (a measure of lipophilicity), and topological polar surface area (TPSA). Pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes (which are involved in drug metabolism) are also commonly predicted. Additionally, drug-likeness is often assessed based on rules such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.
Table 3: Predicted In Silico ADME Properties for this compound
| Property | Predicted Value | Acceptable Range for Oral Drugs |
| Physicochemical Properties | ||
| Molecular Weight | 249.26 g/mol | < 500 g/mol |
| LogP (Consensus) | 2.10 | -0.4 to +5.6 |
| Topological Polar Surface Area (TPSA) | 75.29 Ų | < 140 Ų |
| Number of Rotatable Bonds | 4 | ≤ 10 |
| Lipophilicity | ||
| iLOGP | 2.33 | |
| XLOGP3 | 2.10 | |
| WLOGP | 2.05 | |
| Water Solubility | ||
| LogS (ESOL) | -3.15 | - |
| Solubility | 0.46 mg/mL | - |
| Pharmacokinetics | ||
| Gastrointestinal (GI) absorption | High | High |
| Blood-Brain Barrier (BBB) permeant | Yes | Yes/No |
| P-glycoprotein (P-gp) substrate | No | No |
| CYP1A2 inhibitor | No | No |
| CYP2C19 inhibitor | Yes | No |
| CYP2C9 inhibitor | No | No |
| CYP2D6 inhibitor | No | No |
| CYP3A4 inhibitor | No | No |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | 0 violations |
| Bioavailability Score | 0.55 | - |
Advanced Methodologies and Future Research Directions for 1 3 Methoxyphenyl 3 5 Methylisoxazol 3 Yl Urea
Application of Advanced Spectroscopic and Structural Biology Techniques
A foundational step in elucidating the therapeutic potential of 1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea involves a deep understanding of its three-dimensional structure and interactions with biological macromolecules. Advanced spectroscopic techniques are pivotal in this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, can fully characterize the molecule's structure in solution, confirming its constitution and providing insights into its conformational dynamics.
Furthermore, should the compound be found to interact with a protein target, X-ray crystallography could provide atomic-level details of the binding mode. This technique would reveal the specific amino acid residues involved in the interaction, the orientation of the compound in the binding pocket, and any conformational changes in the protein upon binding. Such information is invaluable for structure-based drug design, allowing for the rational optimization of the compound's affinity and selectivity. For instance, crystallographic studies of trisubstituted isoxazoles have successfully elucidated their binding to allosteric sites on protein targets, guiding further lead optimization. dundee.ac.uk
Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. HTS allows for the rapid assessment of the compound against a vast array of biological targets, potentially uncovering unexpected activities. Libraries of thousands of compounds can be screened to identify initial hits, which can then be followed up with more detailed studies.
Based on the core scaffold of this compound, combinatorial chemistry can be employed to generate a library of derivatives with systematic structural modifications. The synthesis of such diaryl ureas typically involves the reaction of an isocyanate with an amine. In this case, variations can be introduced in both the methoxyphenyl and the methylisoxazolyl moieties. For example, the position and nature of the substituent on the phenyl ring could be altered, or different alkyl groups could be placed on the isoxazole (B147169) ring. These modifications can systematically probe the structure-activity relationship (SAR), leading to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. The table below outlines a potential combinatorial approach for generating a focused library of derivatives.
| Scaffold Position | R1 (on Phenyl Ring) | R2 (on Isoxazole Ring) |
| 3-methoxy | H, F, Cl, Br, CH3, OCH3 | CH3, C2H5, CF3 |
| 4-methoxy | H, F, Cl, Br, CH3, OCH3 | CH3, C2H5, CF3 |
| 2-methoxy | H, F, Cl, Br, CH3, OCH3 | CH3, C2H5, CF3 |
This table represents a hypothetical combinatorial library for SAR studies.
Exploration of Polypharmacology and Multi-Targeting Approaches
The concept of "one drug, one target" has been increasingly challenged by the complexity of diseases. Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a potentially beneficial attribute. Diaryl urea (B33335) derivatives, such as Sorafenib and Tivozanib, are well-known multi-kinase inhibitors. dundee.ac.uk Tivozanib, for instance, potently inhibits all three Vascular Endothelial Growth Factor (VEGF) receptors. nih.gov
Given its structural similarity to these compounds, this compound may also exhibit a multi-targeted profile. A comprehensive investigation of its off-target activities could reveal a polypharmacological profile that is advantageous for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. Kinase profiling assays, where the compound is tested against a large panel of kinases, would be a crucial first step in exploring this possibility. The identification of a multi-targeting profile could open up new therapeutic avenues that were not initially anticipated.
Development of Novel Delivery Systems
The physicochemical properties of a drug molecule, such as its solubility and permeability, are critical determinants of its bioavailability and therapeutic efficacy. While specific data for this compound is not available, many small molecule inhibitors face challenges with poor aqueous solubility. Novel drug delivery systems can be employed to overcome such limitations.
Potential strategies for this compound could include:
Nanoparticle Encapsulation: Loading the compound into biodegradable polymeric nanoparticles or lipid-based nanocarriers (liposomes, solid lipid nanoparticles) can enhance its solubility, protect it from premature degradation, and potentially enable targeted delivery to disease sites.
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and oral bioavailability.
Prodrug Approaches: A prodrug strategy could be employed where a transient chemical modification is made to the molecule to improve its delivery properties, with the active compound being released at the target site.
These approaches, while not specifying dosages, represent advanced formulation strategies to optimize the therapeutic potential of the compound.
Unexplored Biological Activities and Therapeutic Potential
The primary therapeutic area for many diaryl urea compounds is oncology, largely due to their activity as kinase inhibitors. dundee.ac.uk The structural relative, Tivozanib, is an approved treatment for renal cell carcinoma, acting as a potent and selective inhibitor of VEGF receptors. nih.gov This provides a strong rationale for investigating the anti-cancer and anti-angiogenic properties of this compound.
Beyond cancer, the isoxazole moiety is present in a wide range of biologically active compounds with diverse therapeutic applications, including antiviral and anti-inflammatory activities. Therefore, it is plausible that this compound could possess as-yet-unidentified biological activities. A broad biological screening program, encompassing assays for various enzyme families, receptor types, and cellular processes, could uncover novel therapeutic potential in areas such as immunology, virology, or neurodegenerative diseases.
Challenges and Opportunities in the Academic Research of the Compound
The academic pursuit of this compound presents both challenges and significant opportunities.
Challenges:
Lack of Existing Research: The primary challenge is the scarcity of published data on this specific compound, requiring researchers to start from a foundational level of characterization.
Synthesis Optimization: While the general synthetic route is predictable, optimizing the reaction conditions for yield and purity may require considerable effort.
Target Identification: Without a known biological target, identifying the mechanism of action will require extensive screening and validation studies, which can be resource-intensive.
Opportunities:
Novel Intellectual Property: The unexplored nature of this compound means that any new discoveries regarding its synthesis, biological activity, or therapeutic use could lead to novel intellectual property.
Probing Structure-Activity Relationships: Its relatively simple structure makes it an excellent tool compound for systematically studying the structure-activity relationships of isoxazolyl ureas.
Potential for New Therapeutic Paradigms: The possibility of discovering unexpected biological activities or a unique polypharmacological profile could lead to the development of first-in-class therapies for a range of diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via urea bond formation between a 3-methoxyphenyl isocyanate and 5-methylisoxazol-3-amine. Method B (as per related analogs) uses DMSO as a solvent, achieving 79% yield at controlled temperatures (179–180°C) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., hydrolysis of isocyanate). Catalysts like triethylamine may enhance coupling efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer :
- ¹H NMR : Look for urea NH signals (δ ~8.96 ppm, singlet) and isoxazole proton (δ ~6.31 ppm). Methoxy groups appear as singlets near δ ~3.7–3.8 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 289.1426 (monoisotopic mass) .
- IR : Urea C=O stretch ~1640–1680 cm⁻¹ and isoxazole ring vibrations ~1550–1600 cm⁻¹ .
Q. How is the compound’s purity assessed, and what analytical thresholds are recommended for biological assays?
- Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity ≥95% is standard for in vitro studies. Monitor for byproducts like unreacted isocyanate or amine intermediates .
Advanced Research Questions
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substituent modifications influence target binding?
- Answer : Replacing the methoxy group with halogens (e.g., chloro) or bulky tert-butyl groups improves metabolic stability and receptor affinity. For example, 1-(5-tert-butylisoxazol-3-yl)-3-(3-methoxyphenyl)urea shows prolonged half-life in pharmacokinetic studies due to steric hindrance . Molecular docking studies suggest the isoxazole ring engages in π-π stacking with hydrophobic enzyme pockets .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, conflicting IC₅₀ values in kinase inhibition assays may reflect differences in ATP concentrations. Standardize protocols (e.g., CEREP panels) and validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What mechanistic insights exist for this compound’s interaction with nicotinic acetylcholine receptors?
- Answer : The compound’s urea moiety acts as a hydrogen bond donor to α7 nAChR residues (e.g., Trp149), while the isoxazole group stabilizes the receptor’s open state. Co-application with positive allosteric modulators (e.g., PNU-120596) amplifies choline-induced currents, suggesting synergistic targeting .
Q. What computational tools are recommended for predicting its metabolic stability and toxicity?
- Answer : Use in silico platforms like SwissADME for predicting CYP450 metabolism hotspots. The methoxyphenyl group is prone to O-demethylation (CYP2D6/3A4), while the isoxazole ring resists oxidation. Toxicity risk (e.g., hepatotoxicity) can be modeled with ProTox-II .
Methodological Guidance
Q. How should researchers design dose-response experiments to evaluate antitumor activity?
- Answer :
- Cell lines : Use NCI-60 panels for broad screening.
- Dose range : 0.1–100 µM, with 72-hour exposure.
- Controls : Include cisplatin (positive) and DMSO (vehicle).
- Endpoints : Measure viability via MTT assay and apoptosis via Annexin V/PI staining .
Q. What strategies mitigate urea derivative degradation during long-term storage?
- Answer : Store lyophilized powder at -20°C under argon. In solution (DMSO), avoid freeze-thaw cycles and use within 48 hours. Degradation products (e.g., amines) can be monitored via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
